molecular formula C19H14N8O B14878104 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile

5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile

Cat. No.: B14878104
M. Wt: 370.4 g/mol
InChI Key: LXBKBEIXHWQCEL-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile is a complex organic compound that features a benzimidazole core, a morpholine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the cyano group and the morpholine ring. The final step involves the formation of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the cyano groups.

    Substitution: The compound can participate in substitution reactions, especially at the morpholine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines from the cyano groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the additional functional groups.

    Morpholine: Contains the morpholine ring but lacks the benzimidazole and pyrazine rings.

    Pyrazine: Contains the pyrazine ring but lacks the benzimidazole and morpholine rings.

Uniqueness

What sets 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile apart is its combination of these three distinct structural motifs, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H14N8O

Molecular Weight

370.4 g/mol

IUPAC Name

5-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]-6-morpholin-4-ylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C19H14N8O/c20-9-12(18-24-13-3-1-2-4-14(13)25-18)17-19(27-5-7-28-8-6-27)26-16(11-22)15(10-21)23-17/h1-4,24-25H,5-8H2

InChI Key

LXBKBEIXHWQCEL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(N=C2C(=C3NC4=CC=CC=C4N3)C#N)C#N)C#N

Origin of Product

United States

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